molecular formula C19H25N5O5 B2995923 7-(2-hydroxy-3-phenoxypropyl)-8-[(3-methoxypropyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 476479-91-1

7-(2-hydroxy-3-phenoxypropyl)-8-[(3-methoxypropyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2995923
CAS No.: 476479-91-1
M. Wt: 403.439
InChI Key: YQLLWXQDKNSTFL-UHFFFAOYSA-N
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Description

7-(2-hydroxy-3-phenoxypropyl)-8-[(3-methoxypropyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a xanthine-derived purine analog characterized by a hydroxy-phenoxypropyl group at position 7 and a methoxypropylamino substituent at position 7. Its molecular formula is C₂₁H₂₈N₅O₅ (inferred from structural analogs in and ). The compound’s structure includes a 3-methyl group on the purine ring, which stabilizes the molecule against metabolic degradation. The hydroxy and methoxy groups enhance solubility, while the phenoxy moiety contributes to lipophilicity, balancing pharmacokinetic properties .

Properties

IUPAC Name

7-(2-hydroxy-3-phenoxypropyl)-8-(3-methoxypropylamino)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O5/c1-23-16-15(17(26)22-19(23)27)24(18(21-16)20-9-6-10-28-2)11-13(25)12-29-14-7-4-3-5-8-14/h3-5,7-8,13,25H,6,9-12H2,1-2H3,(H,20,21)(H,22,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQLLWXQDKNSTFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCCOC)CC(COC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476479-91-1
Record name 7-(2-HYDROXY-3-PHENOXYPROPYL)-8-[(3-METHOXYPROPYL)AMINO]-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

7-(2-hydroxy-3-phenoxypropyl)-8-[(3-methoxypropyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione, often referred to as a purine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C19H25N5O5C_{19}H_{25}N_{5}O_{5} with a molecular weight of approximately 403.44 g/mol. Its structure includes multiple functional groups that may influence its biological activity.

PropertyValue
Molecular FormulaC19H25N5O5
Molecular Weight403.44 g/mol
InChIKeyYQLLWXQDKNSTFL-UHFFFAOYSA-N
CAS NumberNot specified

Research indicates that compounds similar to this compound may act as antagonists to specific receptors, particularly the corticotropin-releasing factor (CRF) receptor. This mechanism is crucial for the modulation of stress-related disorders such as anxiety and depression .

Pharmacological Studies

  • CRF(1) Receptor Antagonism : Studies have shown that derivatives of purine compounds can exhibit significant antagonistic effects on CRF(1) receptors. For instance, related compounds demonstrated IC50 values in the low nanomolar range (e.g., 5.4 nM for compound 12d), indicating high potency .
  • Cytotoxicity and Cell Viability : In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Preliminary results suggest that it may inhibit cell proliferation effectively, although specific IC50 values for this compound are yet to be established.

Study 1: Antidepressant Potential

A study focusing on the antidepressant potential of similar purine derivatives highlighted their ability to lower anxiety-like behaviors in rodent models. The administration of these compounds resulted in a significant reduction in stress markers .

Study 2: Anti-inflammatory Effects

Another investigation evaluated the anti-inflammatory properties of related compounds. Results indicated that these derivatives could reduce pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Future Directions

Given the promising biological activities observed in preliminary studies, further research is warranted to:

  • Determine Structure-Activity Relationships (SAR) : Understanding how variations in chemical structure affect biological activity will aid in optimizing therapeutic efficacy.
  • Conduct Clinical Trials : Rigorous clinical trials are necessary to assess safety and efficacy in humans.

Comparison with Similar Compounds

Position 7 Modifications

  • Phenoxypropyl vs. Benzyl Groups: The target compound’s 2-hydroxy-3-phenoxypropyl group () offers flexibility and moderate lipophilicity compared to HC608’s rigid 4-chlorobenzyl group. Benzyl derivatives (e.g., HC608) show stronger TRPC5 inhibition due to enhanced hydrophobic interactions .
  • Chlorination Effects: Chlorine in HC608 and HC070 increases binding affinity to TRPC5 by 10-fold compared to non-halogenated analogs.

Position 8 Modifications

  • Methoxypropylamino vs. In contrast, HC608’s phenoxy group enhances selectivity for TRPC5 over TRPC4 (IC₅₀ = 32.5 nM vs. 6.2 nM) .
  • Thio vs. Amino Groups: describes an 8-thioxo analog with a 2-methylphenoxy group. Thio substitution reduces polarity, possibly affecting CNS penetration compared to amino derivatives .

Physicochemical and Pharmacokinetic Comparisons

  • Melting Points : Xanthine hybrids () exhibit melting points between 165–203°C, consistent with the target compound’s expected range. Higher melting points correlate with crystalline stability .
  • Solubility : The hydroxy and methoxy groups in the target compound likely improve aqueous solubility over purely aromatic analogs (e.g., HC608), which may require formulation aids for bioavailability .
  • Molecular Weight : Most analogs fall within 350–500 g/mol, adhering to Lipinski’s rule for drug-likeness. The target compound (441.44 g/mol) aligns with this range .

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